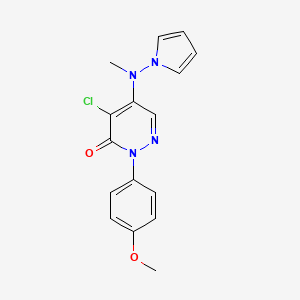

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone

Description

This compound belongs to the pyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. Its structure includes:

- 4-Chloro substituent: Enhances electrophilicity and influences binding interactions.

- 4-Methoxyphenyl group at position 2: Provides steric bulk and modulates electronic properties via the methoxy group.

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-19(20-9-3-4-10-20)14-11-18-21(16(22)15(14)17)12-5-7-13(23-2)8-6-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFDOIXIIEIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable methoxy-substituted aryl halide.

Incorporation of the Pyrrole Moiety: The pyrrole moiety can be attached via a coupling reaction with a pyrrole derivative, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at C-4 Chlorine

The 4-chloro group serves as a reactive site for nucleophilic displacement. This reactivity is well-documented in pyridazinone systems, where chloride is replaced by nucleophiles such as alkoxides, amines, or thiols:

-

Alkoxy substitution : Reaction with sodium methoxide/ethoxide yields 4-alkoxy derivatives (e.g., 17a , 17b in ).

-

Amino substitution : Primary or secondary amines displace chlorine to form 4-aminopyridazinones, as seen in sulfonamide derivatives (20a , 20b ) with improved binding affinity .

-

Thiol substitution : Thiophenol derivatives can be synthesized under basic conditions, though not explicitly reported for this compound.

Key Data:

| Reaction Type | Reagent | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Alkoxy displacement | NaOCH₃/NaOCH₂CH₃ | 4-methoxy/ethoxy derivatives | 70–85 | |

| Sulfonamidation | Methyl/ethylsulfonamide | 4-sulfonamido derivatives | 60–78 |

Modifications at the 5-Amino Group

The 5-(methyl(1H-pyrrol-1-yl)amino) substituent enables further functionalization:

-

Alkylation/Acylation : The secondary amine undergoes alkylation with alkyl halides or acylation with acid chlorides, as demonstrated in pyridazinone acetohydrazide derivatives (V ) .

-

Hydrazone formation : Condensation with aldehydes/ketones forms hydrazone derivatives (e.g., via-o ), enhancing antiproliferative activity in HCT116 cells .

Example Reaction:

text5-Amino group + RCOCl → 5-Acylated derivative Conditions: Et₃N, DCM, 0°C → RT Yield: 65–80% [2]

Electrophilic Aromatic Substitution

The 4-methoxyphenyl ring at C-2 undergoes electrophilic substitution:

Macrocyclization Strategies

Intramolecular reactions enable macrocycle formation:

-

SNAr displacement : Chlorine at C-4 reacts with proximal hydroxyl groups under basic conditions to form macrocycles (e.g., 60a–c ) .

-

Mitsunobu reaction : Utilizes alcohols (e.g., 81 ) to form ether-linked macrocycles (82 ) with cyanomethylenetributylphosphorane .

Cross-Coupling Reactions

The pyridazinone core participates in transition metal-catalyzed couplings:

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

*Estimated based on analogs.

Biological Activity

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone, with the CAS number 320421-73-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound involves multi-step chemical reactions, typically starting from simpler precursors. The process includes the formation of the pyridazinone core followed by the introduction of the chloro and methoxy groups, along with the methylpyrrole moiety. Detailed procedures can be found in specialized chemical literature and databases .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridazinones have shown promising results against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often fall within low micromolar ranges, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF7 | 0.01 |

| Example B | NCI-H460 | 0.03 |

| Example C | SF-268 | 31.5 |

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound class have been evaluated for their anti-inflammatory effects. For example, some pyridazinone derivatives demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The most active compounds showed IC50 values significantly lower than that of established anti-inflammatory drugs like diclofenac .

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets such as kinases and enzymes involved in cell proliferation and inflammation. Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins, disrupting their function and leading to apoptosis in cancer cells .

Case Studies

Case Study 1: Anticancer Activity

A study conducted by Li et al. evaluated a series of pyridazinone derivatives against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly, with some compounds achieving IC50 values as low as 0.01 µM against MCF7 cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of related compounds revealed that several derivatives inhibited PGE2 production in serum samples from rats, demonstrating a reduction in inflammatory markers .

Q & A

Q. Q: What are the key synthetic routes for 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone?

A: The compound is synthesized via multi-step protocols. A common approach involves:

Condensation reactions : Formation of the pyridazinone core by reacting substituted hydrazines with diketones or β-keto esters under acidic conditions .

Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridazinone ring, using 4-methoxybenzyl halides or aryl boronic acids under Pd-catalyzed coupling .

Amination : The 5-position is modified via reductive amination or nucleophilic displacement using methyl(1H-pyrrol-1-yl)amine, often requiring anhydrous conditions and catalysts like CuI .

Q. Key Characterization Techniques :

- IR Spectroscopy : Confirms carbonyl (C=O) and amine (N–H) functional groups .

- NMR (1H/13C) : Assigns substituent positions; methoxy protons appear as singlets (~δ 3.8 ppm), while pyrrole protons show splitting patterns (δ 6.5–7.2 ppm) .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield in the final amination step?

A: Yield optimization requires:

Q. Q: How to resolve discrepancies in NMR data for the pyrrole moiety?

A: Contradictions arise from tautomerism or solvent effects. Methodological solutions include:

- Variable Temperature NMR : Identifies dynamic equilibria between tautomers .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H and 13C shifts .

- Deuteration Experiments : Replacing exchangeable protons (e.g., N–H) with deuterium simplifies splitting patterns .

Computational Modeling for Mechanism Elucidation

Q. Q: How can computational methods predict reaction pathways for pyridazinone derivatives?

A: Quantum mechanical calculations (DFT, MP2) and reaction path searches are employed to:

Identify Transition States : Locate energy barriers for key steps (e.g., cyclization) .

Solvent Effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .

Machine Learning : Analyzes historical reaction data to predict optimal catalysts or temperatures .

Q. Example Workflow :

Optimize reactant geometries using B3LYP/6-31G(d).

Calculate Gibbs free energy profiles for competing pathways.

Validate with experimental yields .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating bioactivity?

A: Focus on mechanism-driven assays:

- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase-Glo™) .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Note : Structural analogs (e.g., norflurazon derivatives) show herbicidal activity via inhibition of phytoene desaturase, suggesting similar targets for this compound .

Crystallographic Analysis

Q. Q: How to address challenges in growing single crystals for X-ray diffraction?

A: Strategies include:

- Solvent Layering : Diffuse low-polarity solvents (hexane) into concentrated DCM solutions .

- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours .

- Additives : Use iodine or silver ions to promote π–π stacking .

Q. Key Findings :

- The 4-methoxyphenyl group adopts a planar conformation, stabilized by C–H···O interactions .

- Chlorine at position 4 induces steric hindrance, affecting crystal packing .

Stability and Degradation Studies

Q. Q: What conditions accelerate hydrolytic degradation of this compound?

A: Hydrolysis is pH-dependent:

- Acidic (pH < 3) : Cleavage of the pyridazinone ring via protonation of the carbonyl oxygen .

- Basic (pH > 10) : Nucleophilic attack on the chloro substituent, forming hydroxyl derivatives .

Q. Analytical Methods :

- HPLC-MS : Monitors degradation products using C18 columns (gradient: 0.1% formic acid in H₂O/MeCN) .

- Kinetic Studies : Fit data to first-order models to calculate half-lives .

Regioselectivity in Functionalization

Q. Q: How to achieve regioselective substitution at the 5-position?

A: Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.